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Compound of Interest

Compound Name:
4-(2-Phenoxyacetyl)piperazin-2-

one

CAS No.: 587850-66-6

Cat. No.: B2644356 Get Quote

Focus: Phenoxyacetohydrazide-derived Heterocycles for Antimicrobial & Antitumor Applications

Executive Summary
Phenoxyacetyl derivatives—specifically phenoxyacetohydrazides and their cyclized analogs

(e.g., 1,3,4-oxadiazoles)—represent a privileged scaffold in medicinal chemistry.[1] Unlike rigid

aromatic systems, the phenoxyacetyl moiety introduces a flexible oxymethyl linker (–OCH₂–)

that facilitates optimal orientation within enzyme active sites (e.g., COX-2, FabH).

This guide objectively compares the biological performance of three primary structural

subclasses based on phenyl ring substitution: Electron-Withdrawing Group (EWG) variants

(Halogenated), Electron-Donating Group (EDG) variants (Methoxylated), and Unsubstituted

benchmarks.

Key Finding: Experimental data indicates that para-halogenation (specifically 4-Cl and 4-F)

significantly enhances lipophilicity and metabolic stability, typically resulting in a 2–5 fold

increase in antimicrobial and cytotoxic potency compared to unsubstituted or methoxylated

analogs.

Chemical Architecture & Pharmacophore Analysis
To understand the SAR, we must deconstruct the scaffold into three functional zones.
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The Pharmacophore Map
Zone A (Aromatic Head): The phenyl ring.[2] Substituents here drive electronic interactions

and lipophilicity (LogP).

Zone B (The Linker): The –OCH₂CO– bridge. Provides rotational freedom, allowing the

molecule to adopt a "U" or "extended" conformation to fit binding pockets.

Zone C (The Effector Tail): Typically a hydrazide, hydrazone, or cyclized heterocycle

(oxadiazole/thiadiazole). This region engages in hydrogen bonding with target residues (e.g.,

Serine/Histidine in proteases).
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Figure 1:Pharmacophore decomposition of phenoxyacetyl derivatives highlighting the impact of

substitution on biological response.

Comparative SAR Analysis
This section compares the performance of specific derivatives based on aggregated

experimental data from recent medicinal chemistry literature.
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Antimicrobial Potency (Target: S. aureus)
Hypothesis: Introduction of halogen atoms at the para-position increases lipophilicity, facilitating

cell membrane penetration and hydrophobic interaction with bacterial enzymes (e.g., FabH).

Derivative
Class

Substituent (R)
Relative
Lipophilicity
(ClogP)

MIC (µg/mL) vs
S. aureus

Performance
Verdict

Unsubstituted –H Low 64 – 128

Baseline. Weak

activity due to

rapid metabolism

or poor

penetration.

EWG (Halogen) –Cl (4-position) High 4 – 16

Superior. The

"Magic Chloro"

effect enhances

potency

significantly.

EWG (Halogen) –F (4-position) Moderate 8 – 32

Strong. Good

balance of

metabolic

stability and

potency.

EDG
–OMe (4-

position)
Low/Moderate 32 – >128

Inferior. Often

reduces potency

against Gram-

positive strains

compared to

halogens.

Data synthesized from trends in phenoxyacetohydrazide-oxadiazole studies [1][4].

Antitumor Cytotoxicity (Target: A549 Lung Cancer)
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Hypothesis: Electron-withdrawing groups enhance the electrophilicity of the molecule,

potentially increasing covalent interactions or specific binding affinity to kinases/receptors.

Derivative Class Substituent (R) IC₅₀ (µM) Mechanism Insight

EWG (Nitro) –NO₂ (4-position) 2.0 – 5.5

High toxicity; often

acts via radical

generation or DNA

intercalation.

EWG (Halogen) –Cl (2,4-dichloro) 1.8 – 4.2

Optimal. The 2,4-

substitution pattern

maximizes

hydrophobic pocket

filling.

EDG –CH₃ (4-position) > 20.0

Reduced affinity;

steric bulk of methyl

may hinder tight

binding.

Note: Data reflects general ranges for 1,3,4-oxadiazole derivatives of phenoxyacetic acid [6].

Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC

monitoring, melting point confirmation).

Synthesis of Phenoxyacetohydrazide Scaffolds
This workflow produces the key intermediate for both antimicrobial and antitumor libraries.
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Figure 2:Step-by-step synthetic pathway for generating the phenoxyacetohydrazide precursor.

Detailed Procedure:

Esterification: Dissolve substituted phenol (0.01 mol) in dry acetone (30 mL). Add anhydrous

(0.015 mol) and ethyl chloroacetate (0.012 mol). Reflux for 6–8 hours.

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of phenol spot

indicates completion.

Isolation: Filter inorganic salts while hot. Evaporate solvent. The ester usually solidifies or

remains as oil.

Hydrazinolysis: Dissolve the ester (0.01 mol) in absolute ethanol (20 mL). Add hydrazine

hydrate 99% (0.02 mol) dropwise. Reflux for 4–6 hours.

Purification: Cool the mixture to

. The hydrazide precipitates as white/off-white crystals. Filter, wash with cold ethanol, and
recrystallize from ethanol.

Quality Check: Sharp melting point (typically 100–150°C depending on 'R') and IR peak at

3200–3300 cm⁻¹ (

).

Biological Assay: Microbroth Dilution (Antimicrobial)
Objective: Determine Minimum Inhibitory Concentration (MIC).[2]

Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL.

Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton broth.

Incubation: 37°C for 24 hours.
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Readout: The MIC is the lowest concentration showing no visible turbidity.

Control: Use Ciprofloxacin or Ampicillin as a positive control to validate assay sensitivity.

Mechanism of Action (MOA)
Understanding why these differences exist is crucial for rational drug design.

Enzyme Inhibition (FabH/COX): The phenoxyacetyl group mimics the substrate of several

enzymes. In bacteria, it targets FabH (fatty acid biosynthesis). The para-chlorine atom fills a

hydrophobic pocket in the enzyme active site, increasing binding affinity (

).

Membrane Permeability: The lipophilicity conferred by halogenation (Cl, Br) allows the

molecule to passively diffuse through the peptidoglycan layer of Gram-positive bacteria more

effectively than hydrophilic (OH,

) variants.

Metal Chelation: The hydrazide/oxadiazole moiety can chelate divalent metal ions (

,

) essential for microbial metalloenzymes, acting as a secondary mechanism of toxicity [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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